3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline
Description
3-[5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a triazole-derived aromatic amine characterized by a central 1,2,4-triazole ring substituted at the 3-position with an aniline group and at the 5-position with a 4-fluorophenyl moiety. Its molecular formula is C₁₄H₁₁FN₄, with a molecular weight of 254.27 g/mol. This compound is of interest in medicinal chemistry due to the versatility of triazole scaffolds in drug design, particularly in antiviral, antibacterial, and anticancer applications .
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVROPNTAXCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzonitrile and a suitable nucleophile.
Attachment of the Aniline Moiety: The final step involves coupling the triazole intermediate with aniline through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide, leveraging the biological activity of the triazole moiety.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and receptors involved in various biological processes, such as cytochrome P450 enzymes in fungi.
Pathways Involved: It can inhibit the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately causing cell death in target organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline can be contextualized by comparing it to analogs with variations in substituents on the triazole ring or aniline moiety. Below is a detailed analysis:
Structural Analogs with Triazole Substituent Modifications
Functional and Pharmacological Comparisons
- Biological Activity : Triazole derivatives with fluorinated aryl groups, such as the target compound, are often prioritized in antiviral research. For instance, structurally related triazole-Schiff base hybrids exhibit inhibitory activity against the cucumber mosaic virus at 500 mg/L .
- Synthetic Accessibility : The synthesis of similar compounds often involves nucleophilic substitution or condensation reactions. For example, α-halogenated ketones react with triazoles under basic conditions to form thioether-linked analogs, as seen in .
Physicochemical Properties
- Solubility : The aniline group offers hydrogen-bonding capability, but substituents like ethyl or sulfanyl may further modulate solubility .
Biological Activity
3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the triazole ring, along with the fluorophenyl substitution, suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A triazole ring , known for its role in various biological activities.
- A fluorinated phenyl group , which enhances lipophilicity and potentially increases bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- ZQL-4c , a derivative incorporating a similar triazole structure, was shown to suppress breast cancer cell proliferation by inducing apoptosis and blocking Notch-AKT signaling pathways . This highlights the potential for triazole derivatives in cancer therapy.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. The unique structural features of this compound may contribute to:
- Antifungal and antibacterial activities , as observed in other triazole derivatives . The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific biosynthetic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole compounds are known to inhibit enzymes involved in critical metabolic processes in pathogens.
- Signal Transduction Interference : Similar compounds have demonstrated the ability to interfere with signaling pathways crucial for cell survival and proliferation .
- Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress within cells, leading to apoptosis .
Case Studies
A selection of studies highlights the biological activity of triazole-containing compounds:
These findings underscore the importance of structural modifications in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
